molecular formula C10H12ClNO B15277619 4-Chloro-2-cyclobutoxyaniline

4-Chloro-2-cyclobutoxyaniline

Cat. No.: B15277619
M. Wt: 197.66 g/mol
InChI Key: XXZUSYZDPXFRHL-UHFFFAOYSA-N
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Description

4-Chloro-2-cyclobutoxyaniline is an organic compound characterized by a chloro group at the 4-position and a cyclobutoxy group at the 2-position on an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-cyclobutoxyaniline typically involves the following steps:

    Nitration: The starting material, 4-chloroaniline, undergoes nitration to introduce a nitro group at the 2-position.

    Reduction: The nitro group is then reduced to an amine group, forming 4-chloro-2-aminophenol.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-cyclobutoxyaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chloro group to other functional groups.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted aniline derivatives.

Scientific Research Applications

4-Chloro-2-cyclobutoxyaniline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-2-cyclobutoxyaniline involves its interaction with specific molecular targets. The chloro and cyclobutoxy groups can influence the compound’s binding affinity and specificity towards enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-nitroaniline: Similar structure but with a nitro group instead of a cyclobutoxy group.

    4-Chloro-2-methoxyaniline: Contains a methoxy group instead of a cyclobutoxy group.

    4-Chloro-2-ethoxyaniline: Contains an ethoxy group instead of a cyclobutoxy group.

Uniqueness

4-Chloro-2-cyclobutoxyaniline is unique due to the presence of the cyclobutoxy group, which imparts distinct chemical and physical properties compared to its analogs

Properties

Molecular Formula

C10H12ClNO

Molecular Weight

197.66 g/mol

IUPAC Name

4-chloro-2-cyclobutyloxyaniline

InChI

InChI=1S/C10H12ClNO/c11-7-4-5-9(12)10(6-7)13-8-2-1-3-8/h4-6,8H,1-3,12H2

InChI Key

XXZUSYZDPXFRHL-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)OC2=C(C=CC(=C2)Cl)N

Origin of Product

United States

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